molecular formula C18H10F16O4 B14748784 Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate CAS No. 572-94-1

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate

Cat. No.: B14748784
CAS No.: 572-94-1
M. Wt: 594.2 g/mol
InChI Key: OTEYRJLGZKIQQD-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate primarily involves its interaction with various molecular targets through its ester and fluorine groups. The fluorine atoms can engage in hydrogen bonding and van der Waals interactions, while the ester groups can participate in esterification and hydrolysis reactions .

Properties

CAS No.

572-94-1

Molecular Formula

C18H10F16O4

Molecular Weight

594.2 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H10F16O4/c19-11(20)15(27,28)17(31,32)13(23,24)5-37-9(35)7-3-1-2-4-8(7)10(36)38-6-14(25,26)18(33,34)16(29,30)12(21)22/h1-4,11-12H,5-6H2

InChI Key

OTEYRJLGZKIQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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